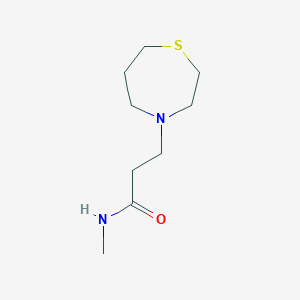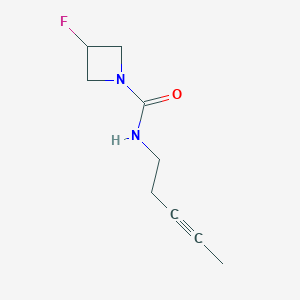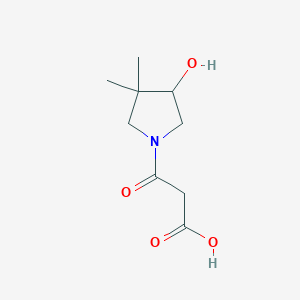
4-(Difluoromethyl)-1-ethylsulfonylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-1-ethylsulfonylpiperidine is a compound of significant interest in the field of organic chemistry. It features a piperidine ring substituted with a difluoromethyl group and an ethylsulfonyl group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-ethylsulfonylpiperidine typically involves the introduction of the difluoromethyl group onto the piperidine ring. One common method is the difluoromethylation of piperidine derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or silver . The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques . The use of non-ozone depleting difluorocarbene reagents is also a key consideration in industrial settings to ensure environmental compliance .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-ethylsulfonylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
4-(Difluoromethyl)-1-ethylsulfonylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an antifungal or anticancer agent.
Industry: Utilized in the development of advanced materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1-ethylsulfonylpiperidine involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects . The ethylsulfonyl group may also contribute to the compound’s overall stability and solubility, further influencing its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)-1-ethylsulfonylpiperidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-1-methylsulfonylpiperidine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(Difluoromethyl)-1-ethylsulfonylpyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
4-(Difluoromethyl)-1-ethylsulfonylpiperidine is unique due to the specific combination of the difluoromethyl and ethylsulfonyl groups on the piperidine ring. This combination imparts distinct chemical properties, such as enhanced metabolic stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(difluoromethyl)-1-ethylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO2S/c1-2-14(12,13)11-5-3-7(4-6-11)8(9)10/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSIALKWDYWOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[(3,3-Difluorocyclobutyl)methyl]pyridin-2-one](/img/structure/B6894341.png)
![4-[(3,3-Difluorocyclobutyl)methoxy]-1-methylpyrazole](/img/structure/B6894345.png)

![Spiro[bicyclo[2.2.2]octane-2,3'-[1,4]oxazolidine]-5'-one](/img/structure/B6894364.png)

